molecular formula C10H13NO7S2 B13867442 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid

2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid

Cat. No.: B13867442
M. Wt: 323.3 g/mol
InChI Key: BXAOMTFOZXOBNK-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid is a complex organic compound with a unique structure that includes both sulfonyl and sulfamoyl functional groups

Properties

Molecular Formula

C10H13NO7S2

Molecular Weight

323.3 g/mol

IUPAC Name

2-(3-hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C10H13NO7S2/c11-20(17,18)7-2-3-9(8(6-7)10(13)14)19(15,16)5-1-4-12/h2-3,6,12H,1,4-5H2,(H,13,14)(H2,11,17,18)

InChI Key

BXAOMTFOZXOBNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)S(=O)(=O)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of a benzoic acid derivative, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl and sulfamoyl groups can be reduced under specific conditions to yield different functional derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 3-sulfamoylbenzoic acid derivatives, while reduction of the sulfonyl group can produce sulfonamide derivatives.

Scientific Research Applications

2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid: shares structural similarities with other sulfonyl and sulfamoyl-containing compounds, such as sulfonamides and sulfonylureas.

    Sulfonamides: Known for their antibacterial properties and used in various therapeutic applications.

    Sulfonylureas: Used as oral hypoglycemic agents in the treatment of diabetes.

Uniqueness

The uniqueness of 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound for research and industrial applications.

Biological Activity

2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound exhibits various biological activities, particularly in the context of diuretic effects and as an inhibitor of specific signaling pathways associated with cancer proliferation.

Chemical Structure and Properties

The chemical structure of 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid can be represented as follows:

  • Molecular Formula : C10H13N2O5S2
  • CAS Number : [Not specified in the search results]

This compound features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of diuretics and antibacterial agents.

Diuretic Effects

Research indicates that compounds related to sulfamoylbenzoic acid, including 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid, exhibit significant diuretic properties. A study on various benzoic acid derivatives highlighted that modifications at the 3-position can retain or enhance diuretic potency. For instance, 4-benzoyl-5-sulfamoyl-3-(3-thenyloxy)benzoic acid demonstrated substantial diuretic activity at doses as low as 1 μg/kg in canine models .

CompoundDiuretic Activity (μg/kg)
4-Benzoyl-5-sulfamoyl-3-(3-thenyloxy)benzoic acid1
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acidTBD

Hedgehog Signaling Inhibition

Recent studies have identified sulfonamide derivatives, including this compound, as potential inhibitors of the hedgehog signaling pathway. This pathway is crucial in regulating cell proliferation and differentiation, and its dysregulation is implicated in various malignancies. The inhibition of hedgehog signaling may provide therapeutic benefits in treating cancers such as basal cell carcinoma and medulloblastoma .

Case Studies and Research Findings

  • Case Study: Inhibition of Tumor Growth
    • A preclinical study demonstrated that compounds inhibiting hedgehog signaling could significantly reduce tumor size in xenograft models of basal cell carcinoma. The study utilized a range of sulfonamide derivatives, including those structurally related to 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid, showing promising results in tumor regression .
  • Pharmacokinetics and Safety Profile
    • The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics. However, detailed studies on the safety and toxicity of 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid are necessary to establish its clinical viability. Preliminary data indicate low acute toxicity; however, long-term exposure effects remain to be fully characterized .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid, and how can reaction efficiency be optimized?

  • Answer: A stepwise approach is advised:

  • Step 1: Sulfonation of the benzoic acid core using controlled conditions (e.g., sulfuric acid or chlorosulfonic acid) to introduce the sulfamoyl group at the 5-position.
  • Step 2: Coupling the 3-hydroxypropylsulfonyl moiety via nucleophilic substitution or Mitsunobu reaction, ensuring pH control to avoid side reactions.
  • Validation: Monitor reaction progress using HPLC (C18 column, UV detection at 254 nm) and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6 solvent) .
  • Optimization: Employ factorial design to test variables like temperature, solvent polarity, and stoichiometry .

Q. How can researchers validate the stability of 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid under varying pH conditions?

  • Answer: Conduct accelerated stability studies:

  • Method: Prepare buffer solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours.
  • Analysis: Use LC-MS to detect degradation products (e.g., hydrolysis of sulfamoyl or sulfonyl groups). Compare with reference standards like 5-sulfosalicylic acid .
  • Data Interpretation: Quantify degradation kinetics using Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for sulfamoylbenzoic acid derivatives?

  • Answer:

  • Hypothesis Testing: Compare the compound’s activity across standardized assays (e.g., enzyme inhibition vs. cellular uptake assays) to identify assay-specific biases .
  • Structural Analysis: Perform X-ray crystallography or molecular docking to assess binding conformations in different biological models (e.g., carbonic anhydrase vs. kinase targets) .
  • Meta-Analysis: Aggregate published data using statistical tools (e.g., ANOVA) to identify outliers or confounding variables like impurity profiles .

Q. How can the sulfamoyl group’s electronic effects on the benzoic acid core be quantified to inform structure-activity relationship (SAR) studies?

  • Answer:

  • Computational Modeling: Use density functional theory (DFT) to calculate partial charges and electrostatic potential maps, focusing on the sulfamoyl group’s electron-withdrawing effects .
  • Experimental Validation: Synthesize analogs with modified substituents (e.g., methylsulfonyl vs. sulfamoyl) and measure pKa shifts via potentiometric titration .
  • Correlation with Bioactivity: Map calculated electronic parameters (e.g., Hammett constants) to IC50 values in target assays .

Q. What advanced separation techniques are suitable for isolating 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid from complex reaction mixtures?

  • Answer:

  • Technique 1: Preparative HPLC with a polar-embedded stationary phase (e.g., ACE C18-AR) and isocratic elution (acetonitrile/0.1% formic acid) .
  • Technique 2: Ion-exchange chromatography to exploit the compound’s acidic groups; optimize buffer ionic strength to enhance resolution .
  • Quality Control: Validate isolated fractions using high-resolution mass spectrometry (HRMS) and <sup>19</sup>F NMR (if applicable) .

Methodological Considerations

Q. How should researchers design a pharmacokinetic study for this compound while accounting for its sulfamoyl group’s metabolic susceptibility?

  • Answer:

  • In Vitro Phase: Incubate with liver microsomes (human/rat) and monitor metabolites via UPLC-QTOF. Compare with control compounds like sulfasalazine .
  • In Vivo Phase: Administer radiolabeled compound (<sup>14</sup>C at the benzoic acid core) and track excretion profiles in urine/feces .
  • Data Integration: Use compartmental modeling (e.g., NONMEM) to predict human pharmacokinetics .

Q. What are the best practices for analyzing the compound’s interactions with serum proteins, and how can this inform dosing regimens?

  • Answer:

  • Equilibrium Dialysis: Measure unbound fraction in human serum albumin (HSA) solutions at physiological pH .
  • Spectroscopic Techniques: Utilize fluorescence quenching assays to calculate binding constants (Kd) .
  • Implications: Adjust in vivo dosing based on protein-binding thresholds (e.g., >90% binding necessitates higher doses) .

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